
1,2,3-Tri(propan-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tri(propan-2-yl)guanidine is a chemical compound with the molecular formula C10H23N3 . It is a type of guanidine, a functional group that is found in many biologically active compounds and has a broad range of activities .
Synthesis Analysis
The synthesis of guanidines, including 1,2,3-Tri(propan-2-yl)guanidine, often involves the reaction of an amine with an activated guanidine precursor . Thiourea derivatives are commonly used as guanidine precursors in the presence of coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea has also been shown to be a very efficient guanidylating agent .Molecular Structure Analysis
The molecular structure of 1,2,3-Tri(propan-2-yl)guanidine consists of a guanidine functional group with three propan-2-yl (isopropyl) groups attached . The guanidine functional group is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond .Chemical Reactions Analysis
Guanidines, including 1,2,3-Tri(propan-2-yl)guanidine, can participate in a variety of chemical reactions. They can act as bases due to their high basicity, and they can form hydrogen bonds due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
1,2,3-Tri(propan-2-yl)guanidine is a powder with a molecular weight of 185.31 . It has a high basicity, which means it will be protonated to form the guanidinium cation at physiological pH .Aplicaciones Científicas De Investigación
- Tributylguanidine serves as a superbase in organic synthesis. Its high basicity (pKaH ≈ 13.6) allows it to efficiently deprotonate acidic substrates, making it valuable in reactions such as Michael additions, aldol condensations, and Knoevenagel reactions .
- Tributylguanidine can be used as a nucleophilic guanidinating agent. It reacts with electrophiles (e.g., isocyanates) to form N,N’-disubstituted guanidines .
Organocatalysis
Nucleophilic Guanidinylation
Bicyclic Guanidine Synthesis
Mecanismo De Acción
Propiedades
IUPAC Name |
1,2,3-tri(propan-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOOBTJGUXDERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tri(propan-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2763560.png)
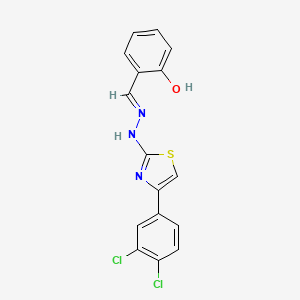
![1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2763563.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2763569.png)
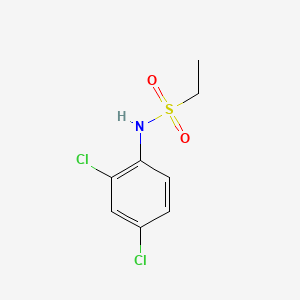
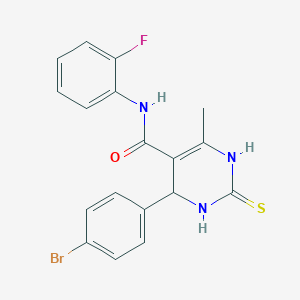
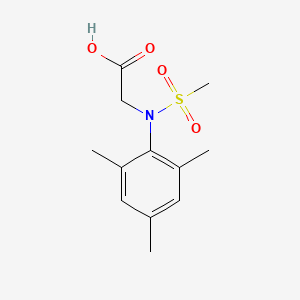
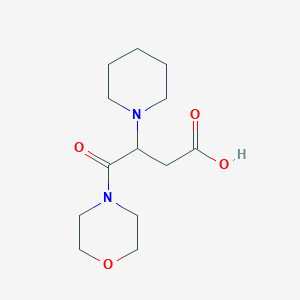
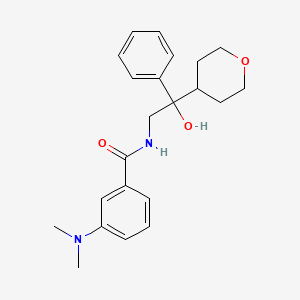

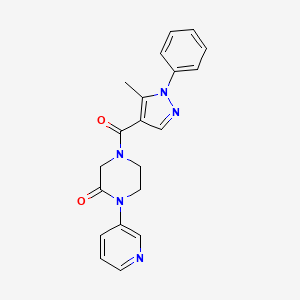
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2763581.png)